molecular formula C17H14N2 B1311338 3-((1H-Indol-2-yl)methyl)-1H-indole CAS No. 114648-66-7

3-((1H-Indol-2-yl)methyl)-1H-indole

Cat. No.: B1311338
CAS No.: 114648-66-7
M. Wt: 246.31 g/mol
InChI Key: SHXKYUYEFDONQC-UHFFFAOYSA-N
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Description

3-((1H-Indol-2-yl)methyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features two indole units connected via a methylene bridge at the 2-position of one indole and the 3-position of the other. The structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-Indol-2-yl)methyl)-1H-indole can be achieved through several methods. One common approach involves the use of indole-2-carbaldehyde and indole-3-methylamine as starting materials. The reaction typically proceeds via a condensation reaction under acidic conditions, followed by reduction to yield the desired product.

Another method involves the palladium-catalyzed coupling of indole-2-ylmethyl acetate with indole derivatives. This method leverages the oxidative addition of palladium to form a palladium complex, which then undergoes reductive elimination to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((1H-Indol-2-yl)methyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as indole-2-methylamines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole rings, enhancing the compound’s chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include indole-2-carboxylic acids, indole-2-methylamines, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((1H-Indol-2-yl)methyl)-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((1H-Indol-2-yl)methyl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Indol-3-yl)methanamine
  • 3-Methyl-1H-indole
  • Indole-2-carbaldehyde

Uniqueness

3-((1H-Indol-2-yl)methyl)-1H-indole is unique due to its dual indole structure connected via a methylene bridge. This structural feature imparts distinct chemical and biological properties compared to other indole derivatives. The presence of two indole units allows for enhanced interactions with biological targets and greater chemical versatility in synthetic applications .

Properties

IUPAC Name

2-(1H-indol-3-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c1-3-7-16-12(5-1)9-14(19-16)10-13-11-18-17-8-4-2-6-15(13)17/h1-9,11,18-19H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXKYUYEFDONQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447749
Record name 3-((1H-Indol-2-yl)methyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114648-66-7
Record name 3-((1H-Indol-2-yl)methyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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